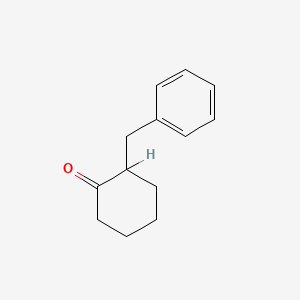

2-Benzylcyclohexanone

概要

説明

2-Benzylcyclohexanone is an organic compound with the molecular formula C₁₃H₁₆O. It is a derivative of cyclohexanone, where a benzyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

準備方法

Synthetic Routes and Reaction Conditions: 2-Benzylcyclohexanone can be synthesized through the catalytic hydrogenation of 2-benzalcyclohexanone. This process involves the addition of hydrogen to the double bond of 2-benzalcyclohexanone in the presence of a catalyst, typically palladium on carbon (Pd/C), under hydrogen gas at elevated pressures .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

化学反応の分析

Photochemical Alkylation Reactions

2-Benzylcyclohexanone derivatives participate in visible-light-driven alkylation reactions, often mediated by enamine catalysis. These reactions exploit the compound’s ability to form electron donor-acceptor (EDA) complexes or undergo direct photoexcitation to generate radicals.

Key Mechanism :

-

Under visible light, enamines derived from 2-BCH form EDA complexes with alkyl halides (e.g., 2,4-dinitrobenzyl bromide), initiating single-electron transfer (SET) to produce alkyl radicals .

-

Alternatively, direct excitation of the enamine triggers reductive cleavage of alkyl halides (e.g., diethyl bromomalonate), forming electrophilic radicals that couple with the enamine to forge C–C bonds .

Reaction Outcomes :

| Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2,4-Dinitrobenzyl bromide | 450 nm light, 20 mol% A | 92 | 94% |

| Phenacyl bromide | 450 nm light, 20 mol% A | 88 | 91% |

| Diethyl bromomalonate | 385 nm light, 20 mol% A | 85 | 89% |

Data sourced from kinetic studies and enantioselectivity measurements .

Kinetic Insights :

-

Reactions involving EDA complexes exhibit first-order dependence on light intensity and substrate concentration .

-

Direct photoexcitation processes show half-order dependence on alkyl halide concentration, indicating radical chain propagation mechanisms .

Radical-Mediated Cyclization Reactions

This compound serves as an intermediate in tandem photoredox reactions for constructing cyclohexanones. This method combines carbene catalysis and photoredox cycles to form contiguous C–C bonds.

Mechanistic Pathway :

-

Intermolecular Coupling : Acyl imidazoles react with benzyl radicals (generated via photocatalysis) to form linear ketones .

-

Intramolecular Cyclization : Enol intermediates undergo single-electron oxidation, producing α-benzylic radicals that cyclize to yield cyclohexanones .

Substrate Scope and Yields :

| Product | R₁ (Benzylic Substituent) | R₂ (Acyl Group) | Yield (%) |

|---|---|---|---|

| 3b | 4-MeO-C₆H₄ | Acetyl | 72 |

| 3c | 3-Cl-C₆H₄ | Propionyl | 68 |

| 3d | 4-NO₂-C₆H₄ | Butyryl | 66 |

Data from one-pot syntheses using 4CzIPN photocatalyst .

Notable Observations :

-

Electron-withdrawing groups (e.g., NO₂) on the benzyl group enhance oxidative stability, enabling efficient cyclization despite high oxidation potentials .

-

Reactions proceed under mild conditions (room temperature, visible light) with minimal byproducts .

Stereochemical Control in Alkylation

The benzyl group at the 2-position of cyclohexanone imposes steric and electronic effects that direct stereoselective outcomes.

Stereoselectivity Drivers :

-

Catalyst A (diarylprolinol silyl ether) : Enables face-selective radical addition to the enamine, achieving >90% ee in alkylation products .

-

Radical Trap Mechanism : Ensures stereochemical fidelity during carbon–carbon bond formation .

Experimental Validation :

-

Stern-Volmer quenching studies confirm enamine’s role in radical generation and trapping .

-

TEMPO inhibition and isotopic labeling experiments validate radical intermediates .

Stability and Functional Group Compatibility

This compound exhibits broad compatibility with functional groups, including:

Degradation Notes :

科学的研究の応用

Organic Synthesis

2-Benzylcyclohexanone serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Tandem Reactions : Recent studies have demonstrated its utility in tandem carbene and photoredox-catalyzed processes for synthesizing substituted cycloalkanones. This method allows for the construction of two contiguous carbon-carbon bonds under mild conditions, making it an efficient approach for generating complex cyclic structures .

- C–C Bond Activation : The compound has been involved in catalytic carbon-carbon bond activation reactions. For instance, coupling reactions with indoles have resulted in the formation of new products through C–C cleavage, showcasing its potential as a substrate for further functionalization .

Pharmaceutical Applications

This compound is significant in pharmaceutical chemistry due to its ability to act as a precursor for various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects:

- Antibacterial and Antifungal Activity : Some derivatives of this compound exhibit promising antibacterial and antifungal properties, making them candidates for drug development .

- Anti-inflammatory Agents : Research indicates that compounds derived from this compound may possess anti-inflammatory characteristics, which are crucial for developing treatments for chronic inflammatory diseases .

Material Science

In materials science, this compound is utilized as a building block for synthesizing polymers and other materials:

- Polymerization Reactions : It can be employed in the synthesis of polymeric materials via radical polymerization techniques. The incorporation of this compound into polymer chains can enhance the thermal and mechanical properties of the resulting materials.

Data Tables

The following table summarizes key synthesis methods and yields associated with this compound:

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Tandem carbene and photoredox catalysis | Mild conditions | Up to 66% |

| C–C bond activation with indoles | 125 °C, 36 h | Varied |

| Polymerization reactions | Radical initiators | High |

Case Study 1: Synthesis of Cycloalkanones

A study highlighted a method where this compound was synthesized through a one-pot reaction involving a novel α-oxidation process. This approach not only simplified the synthesis but also allowed access to diverse cycloalkanones with moderate to good yields .

Case Study 2: Antimicrobial Properties

Research on derivatives of this compound demonstrated significant antimicrobial activity against various pathogens. These findings suggest potential applications in developing new antimicrobial agents .

作用機序

The mechanism of action of 2-Benzylcyclohexanone involves its interaction with various molecular targets. The benzyl group at the second position of the cyclohexane ring plays a crucial role in its reactivity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives. The pathways involved include nucleophilic addition and substitution reactions .

類似化合物との比較

Cyclohexanone: Lacks the benzyl group, making it less reactive in certain reactions.

2-Phenylcyclohexanone: Similar structure but with a phenyl group instead of a benzyl group.

2-Methylcyclohexanone: Contains a methyl group at the second position, affecting its reactivity differently.

Uniqueness: 2-Benzylcyclohexanone is unique due to the presence of the benzyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile in various applications .

生物活性

2-Benzylcyclohexanone (CAS 946-33-8) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₃H₁₆O

- Molecular Weight : 188.27 g/mol

- Structure : The compound features a cyclohexanone ring substituted with a benzyl group at the 2-position.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with benzyl halides under basic conditions or through photochemical methods. Recent advancements have introduced photocatalytic methods that enhance yield and selectivity, allowing for the efficient construction of this compound and its derivatives .

Antiviral and Antitumor Properties

Research indicates that this compound exhibits notable antiviral and antitumor activities. In a study involving various derivatives of this compound, it was found to be effective in inhibiting cell proliferation in cancer cell lines, as demonstrated in the National Cancer Institute's 60-cell line bioassay .

- Mechanism of Action : The compound is believed to exert its effects through the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it may interfere with cellular signaling pathways that regulate cell growth and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Study 1: Antitumor Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

| HCT116 (Colon) | 30 |

This data supports the potential for further development as an antitumor agent .

Study 2: Antiviral Efficacy

In another study focused on antiviral activity, derivatives of this compound were tested against influenza virus. The results showed a significant reduction in viral load at concentrations as low as 5 µM, indicating its potential as a therapeutic agent against viral infections .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. Studies utilizing electron spin resonance (ESR) spectroscopy have demonstrated the formation of radical species upon photolysis, which are thought to play a crucial role in its biological effects .

特性

IUPAC Name |

2-benzylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYLPYBYCYQGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314740 | |

| Record name | 2-Benzylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-33-8 | |

| Record name | 2-Benzylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 946-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2-Benzylcyclohexanone and what factors influence its synthesis?

A1: this compound can be synthesized through a three-step process. First, 2-benzylidenecyclohexanone is synthesized via an Aldol Reaction using benzaldehyde and cyclohexanone. [] The reaction conditions, such as the molar ratio of reactants and reaction temperature, can significantly impact the yield of 2-benzylidenecyclohexanone. [] Next, catalytic reduction of 2-benzylidenecyclohexanone yields this compound. The catalyst dosage influences the efficiency of this hydrogenation reaction. [] Finally, a reductive amination reaction converts this compound into the final product, 2-benzylcyclohexylamine. []

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound is typically characterized using spectroscopic techniques such as Infrared Spectroscopy (IR) and Gas Chromatography-Mass Spectrometry (GCMS). []

Q3: Can you explain the concept of enantioselective protonation and its relevance to this compound?

A3: Enantioselective protonation refers to the preferential formation of one enantiomer over the other during a protonation reaction. This is particularly relevant to chiral molecules like this compound, which exists as two enantiomers (mirror image molecules). Researchers have successfully achieved enantioselective protonation of this compound using chiral gamma-hydroxyselenoxides. [] For instance, reacting a zinc bromide enolate of cyclohexanone with a specific enantiomer of a gamma-hydroxyselenoxide yielded predominantly the (S)-enantiomer of this compound. []

Q4: How can host-guest inclusion complexation be used for the deracemization of this compound?

A4: Deracemization is the process of converting a racemic mixture (equal amounts of both enantiomers) into a product enriched in one enantiomer. Researchers have successfully deracemized this compound using optically active host compounds like (-)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[5.4]decane. [, , ] This host molecule selectively forms an inclusion complex with one enantiomer of this compound, facilitating its separation and ultimately leading to a deracemized product. [, , ]

Q5: Has this compound been used in studying enzymatic reactions?

A5: Yes, this compound has been utilized in studying enzymatic reactions, particularly those involving enantioselectivity. Research shows that certain yeast strains, like Pichia farinosa, can catalyze the enantioselective hydrolysis of enol esters to yield chiral ketones like this compound. [] Interestingly, studies using P. farinosa revealed that the enantioselectivity of this reaction relied on a specific factor present within the yeast cells, highlighting the complexity of enzymatic processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。